Cas no 52019-03-1 (1-(2-phenyl-1H-indol-3-yl)propan-2-amine)
52019-03-1 structure
Product Name:1-(2-phenyl-1H-indol-3-yl)propan-2-amine
CAS-nummer:52019-03-1
MF:C17H18N2
MW:250.338223934174
CID:1575442
PubChem ID:40199
Update Time:2025-04-21
1-(2-phenyl-1H-indol-3-yl)propan-2-amine Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-(2-phenyl-1H-indol-3-yl)propan-2-amine
- α-Methyl-2-phenyl-1H-indole-3-ethanamine
- DB-309514
- 3-(2-Aminopropyl)-2-phenylindole
- INDOLE, 3-(2-AMINOPROPYL)-2-PHENYL-
- alpha-methyl -2-phenyl -1h-indole-3-ethanamine
- alpha-Methyl-2-phenyl-1H-indole-3-ethanamine
- 52019-03-1
- 1H-Indole-3-ethanamine, alpha-methyl-2-phenyl-
- DTXSID20966356
-
- Inchi: 1S/C17H18N2/c1-12(18)11-15-14-9-5-6-10-16(14)19-17(15)13-7-3-2-4-8-13/h2-10,12,19H,11,18H2,1H3
- InChI-sleutel: GOPCDZFAFBMJGR-UHFFFAOYSA-N
- LACHT: N1C2C=CC=CC=2C(=C1C1C=CC=CC=1)CC(C)N
Berekende eigenschappen
- Exacte massa: 250.14714
- Monoisotopische massa: 250.146998583g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 3
- Complexiteit: 285
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.5
- Topologisch pooloppervlak: 41.8Ų
Experimentele eigenschappen
- PSA: 41.81
1-(2-phenyl-1H-indol-3-yl)propan-2-amine Gerelateerde literatuur
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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